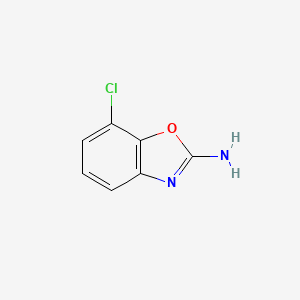

7-chloro-1,3-benzoxazol-2-amine

Vue d'ensemble

Description

Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity . A new one-step general procedure for the synthesis of fused 2-amino-imidazoles and 2-benzoxazolamines has been described that tolerates a wide variety of functionalities .Molecular Structure Analysis

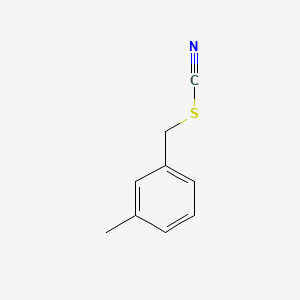

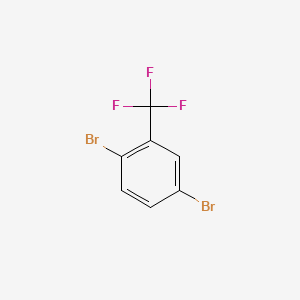

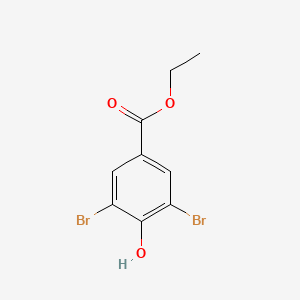

The molecular formula of “2-Benzoxazolamine, 7-chloro-” is C7H5ClN2O . The average mass is 168.580 Da and the mono-isotopic mass is 168.009033 Da .Chemical Reactions Analysis

“2-Benzoxazolamine, 7-chloro-”, also known as 7-chloro-2-aminobenzoxazole or 7-Cl-2-ABO, is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. This compound has a wide range of applications in different fields of research and industry due to its unique physical and chemical properties.Physical and Chemical Properties Analysis

The density of “2-Benzoxazolamine, 7-chloro-” is approximately 1.4369 (rough estimate), and its refractive index is approximately 1.5618 (estimate) .Applications De Recherche Scientifique

Voici une analyse concise des applications de recherche scientifique de la 7-chloro-1,3-benzoxazol-2-amine :

Applications antibactériennes

Ce composé a montré un potentiel en tant qu’agent antibactérien. Il a été synthétisé et testé pour son efficacité contre diverses souches bactériennes. La présence du squelette benzoxazole est censée contribuer à ses propriétés antibactériennes .

Applications antifongiques

La this compound présente également une activité antifongique. Elle a été évaluée pour sa capacité à inhiber la croissance d’espèces fongiques, montrant une promesse en tant qu’agent antifongique .

Mécanisme D'action

Target of Action

7-Chloro-1,3-benzoxazol-2-amine, also known as 2-Benzoxazolamine, 7-chloro- or 2-Amino-7-chlorobenzoxazole, is a member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The compound exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

Benzoxazole derivatives are known to exhibit remarkable pharmacological activities . They have been used in the synthesis of compounds that show very active anti-cancer activity . The effect of various heterocycles attached to the benzoxazole and their effect on the anticancer activity have been thoroughly studied .

Biochemical Pathways

The synthesis of benzoxazole derivatives has seen a large upsurge via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .

Result of Action

Benzoxazole derivatives have shown potent anticancer activity . For instance, both benzoxazole and benzothiazole derivatives exhibited 1.7 to 3 times more potent anticancer activity against HepG2 cell line than 5-fluorouracil . This is a very promising result, indicating the potential of these compounds in cancer treatment.

Safety and Hazards

“2-Benzoxazolamine, 7-chloro-” is intended for R&D use only and is not recommended for medicinal, household, or other uses . The safety data sheet for this compound indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is toxic if inhaled, may cause drowsiness or dizziness, is suspected of causing cancer, is suspected of damaging fertility or the unborn child, and causes damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed .

Analyse Biochimique

Biochemical Properties

2-Benzoxazolamine, 7-chloro- plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it acts as an intermediate conductance calcium-activated potassium channel opener . This interaction is crucial as it influences the flow of potassium ions across cell membranes, thereby affecting cellular excitability and signaling.

Cellular Effects

2-Benzoxazolamine, 7-chloro- has notable effects on different types of cells and cellular processes. It has been observed to decrease striatal dopamine metabolism without affecting striatal dopamine concentrations . This suggests that the compound can modulate neurotransmitter dynamics, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-Benzoxazolamine, 7-chloro- involves its action as a calcium-activated potassium channel opener . By binding to these channels, it facilitates the flow of potassium ions, which can lead to hyperpolarization of the cell membrane and subsequent modulation of cellular activity. This mechanism is essential for its role as a muscle relaxant and its effects on neurotransmitter metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzoxazolamine, 7-chloro- have been studied over time. The compound is known for its stability and has been used in various in vitro and in vivo studies to observe long-term effects on cellular function . It was withdrawn from the market due to hepatotoxicity, indicating potential degradation or adverse effects over prolonged use .

Dosage Effects in Animal Models

The effects of 2-Benzoxazolamine, 7-chloro- vary with different dosages in animal models. At therapeutic doses, it acts as a muscle relaxant and modulates neurotransmitter metabolism . At higher doses, it has been associated with hepatotoxicity, highlighting the importance of dosage regulation to avoid toxic or adverse effects .

Metabolic Pathways

2-Benzoxazolamine, 7-chloro- is involved in various metabolic pathways. It is metabolized by an array of cytochrome P450 isoforms, which play a crucial role in its biotransformation . This metabolism is essential for its pharmacological activity and potential toxicity.

Transport and Distribution

The transport and distribution of 2-Benzoxazolamine, 7-chloro- within cells and tissues involve interactions with specific transporters and binding proteins. It is known to modulate the expression of pigmentation factors in a keratinocyte-melanocyte co-culture system, indicating its distribution and localization within specific cell types .

Subcellular Localization

2-Benzoxazolamine, 7-chloro- exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular cellular compartments, potentially through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and biochemical reactions.

Propriétés

IUPAC Name |

7-chloro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJCQBBJHFLQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214033 | |

| Record name | Benzoxazole, 2-amino-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-11-2 | |

| Record name | 7-Chloro-2-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64037-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-amino-7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolamine, 7-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-amino-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)